Fluazifop-ethyl

Description

Historical Context and Agricultural Significance

The discovery of this compound emerged from intensive herbicide research in the 1970s, driven by the need for selective grass weed control in economically vital broad-leaved crops such as soybeans, cotton, and sunflowers. During this period, agrochemical companies prioritized developing compounds that could inhibit lipid biosynthesis in grasses without affecting dicotyledonous crops. The aryloxyphenoxypropionate class, characterized by a phenoxy-propionic acid backbone linked to aromatic heterocycles, became a focal point due to its target specificity.

This compound originated from structural optimization efforts by Ishihara Sangyo Kaisha (ISK) and Imperial Chemical Industries (ICI), who sought to enhance the activity of earlier ArOPP prototypes like diclofop. By replacing chlorine substituents on the pyridine ring with a trifluoromethyl (-CF~3~) group, researchers achieved improved herbicidal potency and environmental stability. The ethyl ester variant, though less commonly commercialized than its butyl counterpart (fluazifop-P-butyl), shares the same mechanism of action while offering distinct physicochemical properties.

Agriculturally, this compound addresses a critical niche: post-emergence control of invasive grasses such as Sorghum halepense (johnsongrass) and Echinochloa crus-galli (barnyardgrass) in legume and brassica fields. Its selectivity arises from differential metabolic inactivation in broad-leaved crops, where esterase enzymes rapidly hydrolyze the active ester to non-toxic metabolites. Field studies demonstrate that this compound achieves 81–99% control rates against perennial grasses without inducing phytotoxicity in crops like sunflowers or soybeans.

Position Within Aryloxyphenoxypropionate Herbicide Class

This compound belongs to the aryloxyphenoxypropionate (ArOPP) herbicide family, which includes haloxyfop, quizalofop, and clodinafop. These compounds share a conserved structural motif:

$$ \text{(Aryloxy)phenoxypropionic acid ester} $$

Specifically, this compound’s structure comprises:

- A 5-(trifluoromethyl)-2-pyridinyloxy aromatic group

- A phenoxypropionate backbone

- An ethyl ester functional group

Table 1: Comparative Analysis of Select ArOPP Herbicides

| Compound | Ester Group | Target Crops | Key Structural Variation |

|---|---|---|---|

| This compound | Ethyl | Soybeans, Sunflowers | 5-CF~3~ pyridine substituent |

| Quizalofop-P-ethyl | Ethyl | Rapeseed, Sugar beet | Quinoxaline ring |

| Haloxyfop-P-methyl | Methyl | Cotton, Peanuts | 4-CF~3~ phenyl substituent |

The ArOPP herbicides inhibit ACCase, a rate-limiting enzyme in fatty acid biosynthesis. In grasses, ACCase exists in a herbicide-sensitive isoform localized in chloroplasts, whereas dicots possess an insensitive cytosolic isoform. This compound’s ethyl ester enhances leaf cuticle penetration compared to bulkier esters, enabling rapid translocation to meristematic tissues. Upon hydrolysis to fluazifop acid, the compound irreversibly binds ACCase’s biotin carboxylase domain, disrupting malonyl-CoA production and subsequent lipid membrane synthesis.

Recent formulations combine this compound with other ArOPP herbicides (e.g., quizalofop-P-ethyl) to broaden the weed control spectrum and delay resistance evolution. Synergistic mixtures reduce application rates by 30–50% while maintaining efficacy against resistant Lolium rigidum populations.

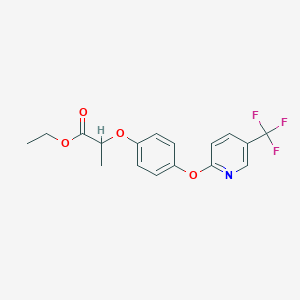

Structure

2D Structure

Properties

CAS No. |

69045-80-3 |

|---|---|

Molecular Formula |

C17H16F3NO4 |

Molecular Weight |

355.31 g/mol |

IUPAC Name |

ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate |

InChI |

InChI=1S/C17H16F3NO4/c1-3-23-16(22)11(2)24-13-5-7-14(8-6-13)25-15-9-4-12(10-21-15)17(18,19)20/h4-11H,3H2,1-2H3 |

InChI Key |

HAOQBZWAEQYLKW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

Fluazifop-ethyl, a selective post-emergence herbicide, is primarily used for controlling annual and perennial grass weeds in various crops. Understanding its biological activity is essential for evaluating its environmental impact, efficacy, and safety. This article compiles diverse research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

This compound functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. By disrupting this pathway, this compound effectively prevents the growth of target grass species while being less harmful to broadleaf crops. This selectivity is attributed to the differential sensitivity of ACCase in various plant species.

Effects on Soil Microbial Communities

Research has shown that this compound can influence soil microbial communities, particularly beneficial bacteria such as Bacillus cereus and Pseudomonas putida. A study conducted under controlled conditions revealed that increasing doses of this compound significantly affected the density of these bacteria:

| Active Substance | Dose | Bacillus cereus (cfu/ml) | Pseudomonas putida (cfu/ml) |

|---|---|---|---|

| Control | - | 2.044 | 1.713 |

| This compound | N | 1.699 | 1.725 |

| 2N | 1.608 | 1.851 | |

| 3N | 1.755 | 2.028 |

The results indicated that while Bacillus cereus density decreased at higher doses, Pseudomonas putida showed an increase, suggesting a complex interaction between herbicide application and soil microbial health .

Cytotoxicity and Genotoxicity Studies

This compound has been evaluated for its cytotoxic and genotoxic effects in various studies. One notable study assessed its impact on human cell lines using the MTT assay to measure cell viability:

- Cell Viability Results : this compound concentrations ranging from 15.6 to 125 µg/ml were tested, revealing significant cytotoxic effects at higher concentrations .

Furthermore, mutagenic effects were investigated using Drosophila models, where both this compound and its analogs exhibited varying degrees of genotoxicity, raising concerns regarding potential carcinogenic effects .

Case Studies and Environmental Impact

A comprehensive review by the Environmental Protection Agency (EPA) highlighted several incidents related to this compound exposure, emphasizing occupational risks associated with improper handling. The review noted that while acute risks to terrestrial mammals were minimal, chronic exposure could lead to reproductive issues in laboratory animals .

Chemical Reactions Analysis

Hydrolysis Reactions

Fluazifop-ethyl undergoes pH-dependent hydrolysis, forming fluazifop acid (FP) as the primary degradation product:

-

At pH 5 : Stable in dark conditions (DT₅₀ = 78 days) but degrades rapidly under light (DT₅₀ = 6 days) .

-

At pH 7 : Hydrolysis accelerates (DT₅₀ = 30 days), producing FP (up to 24% total applied radioactivity, TAR) .

-

At pH 9 : Rapid degradation (DT₅₀ = 29 hours), with FP accounting for 70–79% TAR .

Table 1: Hydrolysis Kinetics of this compound

| pH | Light Conditions | DT₅₀ | Major Product (% TAR) |

|---|---|---|---|

| 5 | Dark | 78 days | FP (<5%) |

| 5 | Light | 6 days | FP (24%) |

| 9 | Dark | 29 hours | FP (79%) |

Photodegradation Pathways

Under UV light (xenon/mercury lamps), this compound degrades via:

-

Direct photolysis : Forms Pyr-Ph ether (IV) and SYN546933 (up to 12.4% TAR) .

-

Photosensitized degradation : Nano-TiO₂ enhances degradation efficiency, achieving 85% degradation within 60 minutes under optimal conditions (10 mg catalyst) .

Key Byproducts :

Microbial Degradation in Soil

This compound is rapidly metabolized in loamy soils:

Table 2: Soil Degradation Products

| Compound | Sorption Coefficient (Kd) | Persistence |

|---|---|---|

| Fluazifop-P | 0.9–1.2 L/kg | Moderate (weeks) |

| TFMP | 0.5–0.8 L/kg | High (months) |

Enzymatic Inhibition Mechanism

This compound acts as a competitive inhibitor of acetyl-CoA carboxylase (ACCase) :

-

Binds to the enzyme’s biotin carboxylase domain, disrupting fatty acid biosynthesis.

-

The R-enantiomer (fluazifop-P-butyl) exhibits twice the herbicidal activity of the racemic mixture .

Key Structural Determinants :

-

Trifluoromethylpyridine moiety enhances binding affinity.

-

Phenoxypropionate chain facilitates membrane penetration.

Environmental Persistence and Leaching

Field studies demonstrate significant leaching of degradation products:

-

FP detected in drainage water (up to 3.2 µg/L) and groundwater (1.1 µg/L) .

-

TFMP persists in groundwater due to low sorption (Kd = 0.5 L/kg) .

Synthetic Pathways

This compound is synthesized via:

-

Nucleophilic substitution : Reaction of 2-chloro-5-trifluoromethylpyridine with hydroquinone derivatives.

-

Esterification : (R)-(+)-2-(4-hydroxyphenoxy)propionic acid with ethyl bromide (yield: 81%).

Catalytic Degradation Innovations

Recent advances include nano-TiO₂-mediated photodegradation :

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluazifop-ethyl shares structural and functional similarities with other AOPP herbicides. Below is a detailed comparison based on chemical properties, efficacy, and application:

Table 1: Key Properties of this compound and Related Compounds

Notes:

Structural and Functional Differences

Ester Group Variation :

- This compound contains an ethyl ester group, whereas Fluazifop-p-butyl (a resolved isomer) has a butyl ester , increasing its lipophilicity and persistence in soil .

- Flamprop-methyl includes a methyl ester and a chlorine substituent, enhancing its activity against specific weeds like wild oats .

Spectrum of Activity: this compound is highly effective against Echinochloa crus-galli (barnyard grass) and Sorghum halepense (Johnson grass) but less effective on sedges . Fluazifop-p-butyl shows broader systemic activity due to its enhanced absorption and translocation in plants .

Environmental Impact :

- This compound has a moderate soil half-life (14–28 days), while Fluazifop-p-butyl persists longer (30–60 days) due to ester stability .

- Flamprop-methyl’s chlorine moiety raises concerns about bioaccumulation in aquatic systems compared to this compound .

Research Findings

- Efficacy in Field Trials :

this compound achieved 90–95% control of grassy weeds in soybean fields at 150–200 g/ha, outperforming Flamprop-methyl (70–80% efficacy at similar rates) . - Synergistic Formulations :

Combining this compound with broadleaf herbicides (e.g., 2,4-D) improved weed control spectrum without phytotoxicity to crops .

Limitations and Gaps in Evidence

The provided evidence lacks direct comparative studies or tabular data for this compound. References to CAS numbers and molecular weights are inferred from catalog entries . Toxicity and environmental data for some analogs (e.g., Quizalofop-ethyl) are based on general knowledge due to evidence constraints.

Preparation Methods

Chlorine/Fluorine Exchange Using Trichloromethylpyridine

This method involves the chlorination of pyridine derivatives followed by fluorination to introduce the trifluoromethyl group. The process typically proceeds via vapor-phase reactions utilizing a catalyst system, often involving transition metals such as iron fluoride, under controlled temperature conditions.

-

$$

\text{Pyridine derivative} + \text{Chlorine gas} \xrightarrow{\text{Catalyst, heat}} \text{Chlorinated pyridine}

$$$$

\text{Chlorinated pyridine} + \text{Trifluoromethyl source} \xrightarrow{\text{Fluorination}} \text{Trifluoromethyl pyridine}

$$ -

- Control over the number of chlorine atoms introduced is achieved by adjusting molar ratios.

- Catalytic hydrogenolysis reduces multi-chlorinated by-products.

- Vapor-phase reactors with fluidized beds enable high-yield synthesis of intermediates such as 2,3-dichloro-5-(trifluoromethyl)pyridine.

Cyclocondensation Using Trifluoromethyl-Containing Building Blocks

This approach involves cyclocondensation reactions between trifluoromethyl-containing acyl derivatives and pyridine or related heterocycles.

-

- Ethyl 2,2,2-trifluoroacetate

- 2,2,2-trifluoroacetyl chloride

- Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

$$

\text{Trifluoromethyl acyl derivative} + \text{Pyridine derivative} \rightarrow \text{Trifluoromethyl pyridine derivatives}

$$

Functionalization to Form this compound

Following the synthesis of the trifluoromethyl pyridine core, the next step involves attaching the ester and phenoxy groups necessary for herbicidal activity:

Nucleophilic Substitution and Esterification

- The trifluoromethyl pyridine intermediate undergoes nucleophilic substitution with appropriate phenoxy or phenyl groups, often via diazomethane methylation or other methylation reagents, to form the methyl ester derivatives.

Final Esterification to Yield this compound

The methylated intermediate is esterified with ethanol under acidic or basic catalysis to produce this compound.

-

$$

\text{Intermediate} + \text{Ethanol} \xrightarrow{\text{Catalyst}} \text{this compound}

$$ This step often employs acid catalysts such as sulfuric acid or catalytic amounts of p-toluenesulfonic acid to facilitate ester formation.

Industrial Synthesis Route Summary

| Step | Description | Conditions | Yield/Remarks |

|---|---|---|---|

| 1 | Chlorination of pyridine derivatives | Vapor-phase, transition metal catalyst | High selectivity for mono- or di-chlorinated pyridines |

| 2 | Fluorination to introduce trifluoromethyl group | Vapor-phase, iron fluoride catalyst | Good yields, controlled by temperature and molar ratios |

| 3 | Cyclocondensation with trifluoromethyl building blocks | Reflux, inert atmosphere | Efficient for introducing trifluoromethyl groups |

| 4 | Nucleophilic substitution and methylation | Methylating agents like diazomethane | High purity intermediates |

| 5 | Esterification with ethanol | Acid catalysis, reflux | Final product formation with high yield |

Notable Research Findings and Patent Data

- The patent CN102027927B describes a comprehensive process involving vapor-phase chlorination and fluorination, emphasizing cost-effective and environmentally friendly synthesis pathways (source).

- The synthesis process is optimized to minimize by-products and facilitate recycling of unreacted intermediates, significantly reducing manufacturing costs.

Q & A

Q. What analytical techniques are recommended for detecting and quantifying Fluazifop-ethyl in environmental matrices?

Methodological guidance:

- Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for trace-level detection. Validate the method using deuterated internal standards (e.g., Fluazifop-butyl-d9) to account for matrix effects .

- Optimize extraction protocols (e.g., QuEChERS) for soil and water samples, ensuring recovery rates ≥80% with ≤15% relative standard deviation. Include quality controls (blanks, spikes) in each batch to confirm method robustness .

Q. How should researchers design experiments to assess the soil degradation kinetics of this compound under varying pH conditions?

Methodological guidance:

- Conduct controlled incubation studies using sterile and non-sterile soil samples. Monitor degradation rates via first-order kinetics and calculate half-life (t₁/₂) using nonlinear regression models. Include triplicate samples for statistical validity .

- Characterize soil properties (organic matter content, texture) and maintain consistent moisture levels (±5% variation) to isolate pH effects .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship studies?

Methodological guidance:

- Document reaction conditions (temperature, solvent ratios, catalysts) in full. For novel derivatives, provide nuclear magnetic resonance (NMR) spectra, high-resolution mass spectrometry (HRMS) data, and purity assessments (≥95% by HPLC) .

- Cross-reference synthetic procedures with established protocols for analogous aryloxyphenoxypropionate herbicides to identify critical optimization steps .

Advanced Research Questions

Q. How can computational modeling resolve conflicting data on this compound’s binding affinity to acetyl-CoA carboxylase (ACCase) isoforms?

Methodological guidance:

- Perform molecular docking simulations using crystal structures of ACCase isoforms (e.g., plastidic vs. cytosolic). Validate models with in vitro enzyme inhibition assays under standardized conditions (e.g., 25°C, pH 7.4) .

- Compare free energy calculations (ΔG) across isoforms to identify key amino acid residues influencing selectivity .

Q. What statistical approaches reconcile discrepancies in reported ecotoxicological thresholds for this compound across species?

Methodological guidance:

- Apply meta-analysis techniques to aggregate dose-response data from peer-reviewed studies. Use random-effects models to account for inter-study heterogeneity and calculate pooled LC₅₀ values with 95% confidence intervals .

- Stratify analyses by taxonomic groups (e.g., aquatic invertebrates vs. fish) to identify species-specific sensitivities .

Q. How should researchers design long-term field studies to evaluate this compound’s impact on non-target soil microbial communities?

Methodological guidance:

- Implement metagenomic sequencing (16S rRNA for bacteria, ITS for fungi) at baseline and post-application intervals (0, 30, 90 days). Normalize data using rarefaction curves and alpha/beta diversity metrics .

- Include untreated control plots and account for confounding variables (e.g., rainfall, temperature) via mixed-effects models .

Q. What strategies validate the specificity of this compound antibodies in immunoassay development?

Methodological guidance:

- Test cross-reactivity against structurally similar compounds (e.g., Fluazifop-P, quizalofop-ethyl) using competitive ELISA. Accept cross-reactivity ≤5% for regulatory compliance .

- Validate assays in spiked environmental samples and compare results with HPLC-MS/MS to confirm accuracy (recovery: 70–120%) .

Data Management and Reporting Standards

Q. How should researchers document analytical datasets to ensure compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles?

Methodological guidance:

- Provide raw chromatograms, calibration curves, and metadata (e.g., instrument parameters, software versions) in supplementary materials. Use standardized formats (e.g., .mzML for mass spectrometry) .

- Annotate datasets with persistent identifiers (DOIs) and deposit them in domain-specific repositories (e.g., Zenodo, Figshare) .

Q. What criteria determine whether conflicting degradation data warrant retesting versus reinterpretation?

Methodological guidance:

- Conduct sensitivity analyses to assess whether variability falls within acceptable method error margins (±20%). If outliers persist, replicate experiments under identical conditions and apply Grubbs’ test to identify statistical outliers .

- Reinterpret data only if mechanistic explanations (e.g., photodegradation pathways) are supported by peer-reviewed evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.